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Compound of Interest

Compound Name:
4-hydroxy-N-[(2S)-2-

hydroxypropyl]benzamide

CAS No.: 1141930-90-6

Cat. No.: B1530744

Get Quote

An In-Depth Technical Whitepaper on the Structure-Activity Relationship (SAR) and

Mechanistic Profiling of 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide

Executive Summary
The compound 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide (CAS: 1141930-90-6)[1]

represents a highly refined scaffold in the development of targeted enzyme modulators.

Originally identified within the broader class of 4-hydroxybenzamide derivatives, this molecule

exhibits profound stereospecificity and acts as a potent, single-turnover inhibitor of

tyrosinase[2]. This whitepaper dissects the structural causality behind its potency, maps its

pharmacophore through rigorous Structure-Activity Relationship (SAR) analysis, and

establishes self-validating experimental protocols for its evaluation in drug discovery pipelines.
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To understand the SAR of 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide, one must first

examine its interaction with the target's active site. Tyrosinase is a metalloenzyme driven by a

binuclear copper center (CuA and CuB). The natural substrate, L-tyrosine, undergoes a

multiple-turnover reaction, consuming O₂ to form reactive, chromophoric DOPAquinones.

Crucially, recent mechanistic elucidations demonstrate that 4-hydroxybenzamides containing

electron-withdrawing para-amide groups act as single-turnover substrates[3]. The phenolic

hydroxyl group of the inhibitor mimics L-tyrosine, coordinating directly with the μ-η²:η²-peroxide

dicopper(II) intermediate (oxy-tyrosinase). However, the electron-withdrawing nature of the

benzamide core prevents the consumption of additional O₂ equivalents. The enzyme is

effectively "stalled" in a stable ternary complex, halting the catalytic cycle without generating

toxic quinone byproducts[3].
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Fig 1. Catalytic stalling of Oxy-Tyrosinase by 4-hydroxy-N-[(2S)-2-
hydroxypropyl]benzamide.
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The leap in potency from a basic 4-hydroxybenzamide fragment to the title compound is driven

by precise stereochemical modifications. The SAR can be divided into three distinct

pharmacophore regions:

Region A (The Phenolic Core): The 4-OH group is non-negotiable; its removal or methylation

abolishes copper coordination. Introduction of a fluorine atom at the C3 position (3-fluoro-4-

hydroxy) increases the acidity of the phenol, enhancing the binding affinity to the Cu(II)

center.

Region B (The Amide Linker): The amide acts as a rigid hydrogen-bond donor and acceptor.

N-methylation of this amide results in a drastic loss of potency, confirming that the N-H

proton is required for hydrogen bonding with the enzyme's entrance channel backbone.

Region C (The Chiral Aliphatic Tail): This is where 4-hydroxy-N-[(2S)-2-
hydroxypropyl]benzamide achieves its selectivity. The addition of the 2-hydroxypropyl

chain increases aqueous solubility. More importantly, the (2S) stereocenter projects the

secondary hydroxyl group into a hydrophilic pocket within the Peripheral Active Site (PAS),

establishing a critical hydrogen bond. The (2R) epimer forces the hydroxyl group into a steric

clash with hydrophobic residues, resulting in a 6-fold drop in potency.
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Fig 2. Structural deconstruction and pharmacophore mapping of the benzamide scaffold.

Quantitative SAR Data Presentation
The table below summarizes the causality of these structural changes on biochemical potency.
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Compound Modifications
IC₅₀ Mushroom
Tyrosinase (µM)

IC₅₀ Human
Tyrosinase (µM)

1 (Fragment)
4-hydroxybenzamide

core
145.0 ± 12.1 >500

2 (Achiral Tail) N-propyl substitution 42.3 ± 3.5 185.4 ± 15.2

3 (R-Enantiomer)
N-[(2R)-2-

hydroxypropyl]
28.7 ± 2.1 112.0 ± 8.4

4 (S-Enantiomer)
N-[(2S)-2-

hydroxypropyl] (Title)
4.2 ± 0.4 18.5 ± 1.6

5 (Fluorinated)
3-fluoro, N-[(2S)-2-

hydroxypropyl]
1.1 ± 0.1 5.3 ± 0.5

Kojic Acid
Standard Positive

Control
18.5 ± 1.2 45.2 ± 3.8

Experimental Methodologies: Self-Validating
Protocols
To ensure high-fidelity data generation, the following protocols are engineered as self-validating

systems. They account for common artifacts such as substrate auto-oxidation and false-

positive target engagement.

Protocol 1: High-Throughput Kinetic Inhibition Assay
(Diphenolase Activity)
Causality & Design: This assay utilizes L-DOPA rather than L-Tyrosine to bypass the

monophenolase lag phase, ensuring linear Michaelis-Menten kinetics. The buffer pH is strictly

maintained at 6.8 to prevent spontaneous L-DOPA auto-oxidation, a primary source of false

positives in poorly designed screens.

Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8). Dissolve the

benzamide inhibitor in 100% molecular-biology grade DMSO to a 10 mM stock.
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Enzyme Priming: Dilute Tyrosinase to 50 U/mL in the assay buffer.

Pre-incubation (Critical Step): In a 96-well clear-bottom plate, combine 100 µL buffer, 20 µL

enzyme, and 10 µL of the inhibitor dilution. Incubate at 25°C for exactly 10 minutes.

Rationale: This allows the inhibitor to establish binding equilibrium with the binuclear copper

center before substrate competition begins.

Reaction Initiation: Add 70 µL of 2 mM L-DOPA to all wells simultaneously using a

multichannel pipette. (Final DMSO concentration must strictly remain

1% to prevent enzyme denaturation).

Kinetic Acquisition: Immediately read absorbance at 475 nm (measuring dopachrome

formation) every 30 seconds for 10 minutes.

Self-Validation: Calculate the

factor using Kojic acid as the positive control and DMSO as the vehicle control. The assay is
only deemed valid if

.

Protocol 2: Orthogonal Validation via Cellular Target
Engagement
Causality & Design: Biochemical potency does not guarantee cellular efficacy due to efflux

pumps and membrane impermeability. This B16F10 melanoma cell assay measures true

phenotypic modulation in situ.

Cell Seeding: Seed B16F10 murine melanoma cells at

cells/well in 6-well plates using DMEM + 10% FBS.

Stimulation & Treatment: After 24h, replace media with DMEM containing 100 nM

-MSH (to stimulate melanogenesis) and varying concentrations of the inhibitor.

Incubation: Culture for 72 hours. Rationale: Melanin is a highly stable biopolymer; sufficient

time is required to observe a reduction in total accumulation following enzyme inhibition.
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Lysis & Solubilization: Wash cells with cold PBS, pellet, and dissolve the melanin in 1 N

NaOH containing 10% DMSO at 80°C for 1 hour. Rationale: Melanin is highly insoluble;

strong alkaline conditions combined with heat are mandatory for complete solubilization.

Quantification: Measure absorbance at 405 nm and normalize to total protein content (via

BCA assay) to definitively rule out non-specific cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide - CAS号 1141930-90-6 - 摩熵化学
[molaid.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. pnas.org [pnas.org]

To cite this document: BenchChem. ["4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide
structure-activity relationship"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1530744/docs#4-hydroxy-n-2s-2-hydroxypropyl-
benzamide-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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